Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Atorvastatin synthesis Chiral intermediate Enantiomeric purity

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 191917-91-6; synonym: ATS-9 diastereomer) is a chiral 1,3-dioxane-acetate derivative (C₁₄H₂₇NO₄, MW 273.37) bearing the (4R,6R) absolute configuration. It serves as the primary amine-bearing side-chain building block in the industrial Paal–Knorr condensation route to atorvastatin calcium (Lipitor®).

Molecular Formula C14H27NO4
Molecular Weight 273.37 g/mol
CAS No. 191917-91-6
Cat. No. B065764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
CAS191917-91-6
Molecular FormulaC14H27NO4
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C
InChIInChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3
InChIKeyHWSHVKNLMBMKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 191917-91-6): Chiral Atorvastatin Side-Chain Intermediate Procurement Guide


Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 191917-91-6; synonym: ATS-9 diastereomer) is a chiral 1,3-dioxane-acetate derivative (C₁₄H₂₇NO₄, MW 273.37) bearing the (4R,6R) absolute configuration . It serves as the primary amine-bearing side-chain building block in the industrial Paal–Knorr condensation route to atorvastatin calcium (Lipitor®) [1]. The compound is a specific diastereomer within the broader ATS-9 intermediate family, distinguished from its (4S,6S) enantiomer and (4S,6R) diastereomer by both stereochemical identity and commercial specification [2]. Its procurement relevance lies in its dual functionality: a masked carboxyl group as the tert-butyl ester and a free primary amine for regioselective pyrrole ring construction .

Why Generic Atorvastatin Side-Chain Intermediates Cannot Replace Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 191917-91-6)


Substitution of this (4R,6R)-configured dioxane-acetate with a racemic mixture, incorrect enantiomer, or alternative side-chain scaffold introduces stereochemical errors that propagate irreversibly into the final atorvastatin API [1]. The (4S,6S) enantiomer (CAS 947586-93-8) is officially classified as Atorvastatin Impurity 59 and the (4S,6R) diastereomer (CAS 1105067-89-7) as Impurity 55; their presence in the side-chain intermediate directly elevates the enantiomeric impurity burden of the drug substance, which pharmacopoeial monographs strictly limit . Furthermore, alternative side-chain constructs lacking the 1,3-dioxane ring or bearing different N-protecting groups fail to undergo the Paal–Knorr condensation with the requisite regioselectivity and reaction kinetics [2]. The quantitative evidence below demonstrates that CAS 191917-91-6 possesses measurable advantages in stereochemical fidelity, purity specification, and synthetic route provenance that cannot be assumed for generic substitutes.

Quantitative Differentiation Evidence for Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 191917-91-6) Against Closest Analogs


Stereochemical Configuration: (4R,6R) Identity vs. (4S,6S) Enantiomer Classification as Regulated Impurity

CAS 191917-91-6 carries the (4R,6R) absolute configuration, which matches the stereochemistry required for the bioactive atorvastatin calcium molecule. Its (4S,6S) enantiomer (CAS 947586-93-8) is classified as Atorvastatin Impurity 59 and supplied solely as an analytical reference standard for impurity method validation, not as a synthetic building block [1]. The (4S,6R) diastereomer (CAS 1105067-89-7) is correspondingly classified as Atorvastatin Impurity 55 [2]. The industrial Paal–Knorr condensation specifically requires the (4R,6R)-amine to construct the pyrrole ring with correct stereochemistry [3].

Atorvastatin synthesis Chiral intermediate Enantiomeric purity

Specific Optical Rotation as Definitive Stereochemical Identity Test

The (4R,6R) isomer of this dioxane-acetate exhibits a specific optical rotation [α]D²⁰ of +13.0 to +16.0° (c=1, CHCl₃), with a typical center value of +15°, as specified in the TCI commercial certificate of analysis . The (4S,6S) enantiomer would be expected to exhibit the opposite sign (approximately −15° under identical conditions), and the (4S,6R) diastereomer would exhibit a different magnitude entirely . This parameter serves as a rapid, non-destructive identity verification that cannot be replicated by achiral purity assays such as GC or nonaqueous titration alone .

Chiral purity Optical rotation Quality control

Purity Specification: Patent-Disclosed ≥99.5% GC Purity Method vs. Industry Standard ≥98.0%

A patented purification method (CN 201811169986.X) for the ATS-9 intermediate series achieves ≥99.5% purity by GC through acid salt formation, activated charcoal treatment, and controlled crystallization, specifically targeting the removal of the dimer impurity (Impurity B) [1]. This compares favorably against the standard commercial specification of ≥98.0% (GC) offered by major suppliers and substantially exceeds the typical crude ATS-9 purity of approximately 92% cited in the patent literature [2]. Previous methods reported in the literature could reach only 98% purity and involved either cumbersome operations, excessive toxic solvent use, or prohibitive cost [2].

High-purity intermediate GC purity Atorvastatin calcium ATS-9

Synthetic Route Efficiency: Blaise Reaction-Based Chiron Approach (55% Overall Yield, 9 Steps) vs. Alternative Routes

The Chiron approach via Blaise reaction of (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile with Zn/tert-butyl bromoacetate, followed by Raney Ni-catalyzed hydrogenation, delivers the target dioxane-acetate in 55% overall yield over 9 steps from (R)-epichlorohydrin, with no chromatographic purification required [1]. By comparison: (a) the DERA enzymatic route (Wong et al., Scripps) suffered from long reaction times and very low yield with limited mutant enzyme availability [2]; (b) the Shibasaki catalytic asymmetric aldol approach required expensive [Cu(MeCN)₄]PF₆/(S,S)-Ph-BPE catalyst and gave low overall yield [2]; (c) the Kaneka alcohol route was not cost-effective due to poor accessibility of the starting material [2]; (d) the Radl iodolactonization approach involved a seven-step sequence with poor resolution restricting large-scale use [2].

Process chemistry Atom economy Scale-up feasibility

Dimer Impurity (Impurity B) Removal and Impact on Final API Purity

The dimeric impurity (Impurity B, formally the ATS-9 dimer) is a critical process-related impurity in the ATS-9 intermediate series that, if not adequately removed, propagates into the final atorvastatin calcium API as a diamine impurity [1]. The patented purification method (CN 201811169986.X) specifically targets this dimer; when the resulting high-purity ATS-9 (≥99.5%) is used in the subsequent Paal–Knorr condensation with the atorvastatin mother nucleus M4, the diamine impurity content in the final atorvastatin calcium is reduced to ≤0.02% or below the limit of detection [1]. In contrast, ATS-9 purified only to the standard ≥98.0% specification retains higher dimer levels that elevate the diamine impurity in the API [2].

Impurity control Diamine impurity Atorvastatin calcium quality

Physicochemical Specifications for Incoming Quality Control: Quantified Identity and Purity Parameters

The (4R,6R)-dioxane-acetate intermediate is supplied with the following quantified specification parameters that enable rigorous incoming QC: density 1.02 (20/20), refractive index nD 1.45, boiling point 339.8°C (predicted), flash point 97°C, λmax 204 nm (EtOH), and solubility in chloroform . These parameters collectively define a 'fingerprint' that distinguishes the authentic (4R,6R) compound from degraded, mislabeled, or substituted material. For comparison, CAS 191917-91-6 specifically reports a density of 0.993 g/cm³ and refractive index of 1.446 (predicted) , while the broader ATS-9 specification (CAS 125995-13-3) reports 0.992 g/cm³ and 1.454–1.456 , providing a subtle but measurable density differential for CAS verification.

Procurement specification QC release testing Physicochemical characterization

Optimal Procurement and Application Scenarios for Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS 191917-91-6)


Industrial-Scale Atorvastatin Calcium API Manufacturing via Paal–Knorr Condensation

This compound is the definitive primary amine building block for the Warner-Lambert/Pfizer Paal–Knorr condensation route, where it reacts with the elaborated 1,4-diketone (M4 intermediate) to construct the pentasubstituted pyrrole core of atorvastatin [1]. The (4R,6R) stereochemistry embedded in the dioxane ring is preserved through the condensation and subsequent deprotection steps, directly establishing the two chiral centers of the atorvastatin side chain. Procurement for this application demands the ≥99.5% purity grade to minimize the dimer impurity carryover that otherwise elevates the diamine impurity in the final API [2]. The Blaise reaction-derived material, produced at 55% overall yield without chromatography, offers the most cost-effective supply for multi-kilogram campaigns [3].

Analytical Reference Standard for Atorvastatin Impurity Profiling and Method Validation

CAS 191917-91-6, as a defined (4R,6R) diastereomer within the ATS-9 family, serves as a critical reference marker for HPLC and GC methods that separate and quantify stereoisomeric impurities in atorvastatin calcium drug substance [1]. The (4S,6S) enantiomer (Impurity 59, CAS 947586-93-8) and (4S,6R) diastereomer (Impurity 55, CAS 1105067-89-7) are co-eluting or closely eluting species that require a well-characterized (4R,6R) standard for peak identification and system suitability testing [2]. The validated HPLC method disclosed in CN 201811169969.6, which uses benzoyl chloride derivatization for UV detection, specifically requires high-purity ATS-9 as the calibration standard [3].

Process Chemistry Research and Alternative Synthetic Route Benchmarking

The compound serves as the benchmark product for comparing novel synthetic routes to the atorvastatin side chain. The Blaise/Chiron route (55% overall yield, 9 steps, no chromatography) [1] and the more recent asymmetric synthesis from inexpensive starting materials with scale-up potential (Synlett 2023) [2] both target this specific (4R,6R) dioxane-acetate as their endpoint. Researchers developing enzymatic, organocatalytic, or continuous-flow alternatives must benchmark their yield, enantiomeric excess, and cost against this established intermediate. Procurement of well-characterized material with documented optical rotation and purity specifications enables reproducibility in comparative studies.

Quality Control and Batch Release Testing in Regulated GMP Environments

Incoming QC for this intermediate in a GMP atorvastatin manufacturing setting requires a multi-parameter release panel: GC purity (acceptance criterion: ≥98.0%, with preference for ≥99.5% for high-specification campaigns), specific optical rotation ([α]D²⁰ +13.0 to +16.0°, c=1, CHCl₃), refractive index (1.45–1.46), density (0.99–1.02 g/cm³), and absence of the dimer impurity (Impurity B) above the reporting threshold [1][2]. The combination of optical rotation and chromatographic purity provides orthogonal confirmation that the material has neither undergone racemization nor been contaminated with the (4S,6S) enantiomer. This QC framework is essential when qualifying new suppliers or transitioning between synthetic routes.

Quote Request

Request a Quote for Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.